2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide
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Description
2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide is a useful research compound. Its molecular formula is C23H26FN3O2 and its molecular weight is 395.478. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazole derivatives, have been reported to bind to a variety of therapeutic targets .
Mode of Action
It is known that benzimidazole derivatives can exhibit a broad spectrum of biological activities due to their special structural features and electron-rich environment .
Biochemical Pathways
Benzimidazole derivatives are key components to functional molecules that are used in a variety of everyday applications .
Biochemical Analysis
Biochemical Properties
2-(4-fluorophenoxy)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The benzimidazole ring in the compound is known to bind to a variety of therapeutic targets, exhibiting a broad spectrum of biological activities . This interaction can lead to enzyme inhibition or activation, depending on the specific target and context.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to bind to specific proteins and enzymes can alter cellular responses, leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The benzimidazole moiety is known for its ability to form stable complexes with metal ions and other biomolecules, leading to enzyme inhibition or activation . This can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to changes in metabolic flux and metabolite levels . The compound’s metabolism can influence its biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2/c1-27-21-5-3-2-4-20(21)26-23(27)17-8-6-16(7-9-17)14-25-22(28)15-29-19-12-10-18(24)11-13-19/h2-5,10-13,16-17H,6-9,14-15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAQPJHUOOOXLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)COC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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